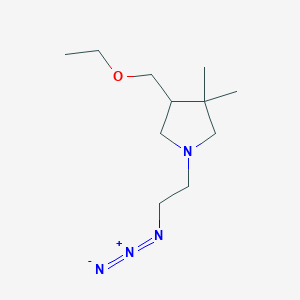![molecular formula C13H25N3O B1491172 4-(Ethoxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide CAS No. 2098085-51-7](/img/structure/B1491172.png)
4-(Ethoxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide
Overview
Description
4-(Ethoxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide (EMAC) is an organic compound belonging to the class of cyclic molecules known as azaspirodecanes. It was first synthesized in the laboratory in 1998 by a group of researchers at the University of Tokyo. EMAC is a versatile compound, used in a variety of scientific research applications. It has been used in the study of biochemical and physiological effects of drugs, as well as in the development of new pharmaceuticals. In addition, EMAC has been used to study the mechanisms of action of various drugs, and has been used to develop new laboratory techniques for studying the effects of drugs on living systems.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
4-(Ethoxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide derivatives have been synthesized and evaluated for pharmacological applications. For instance, a study involving the synthesis of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes explored their potential as dopamine agonists. These compounds exhibited significant dopamine agonist activity in specific assays, indicating their potential in neurological applications (Brubaker & Colley, 1986).
Selective Antagonist Properties
Research has also focused on the selectivity of these compounds as antagonists for specific receptors. A study on BMY 7378, a derivative of 4-(Ethoxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide, found it to be a selective antagonist for the alpha 1D-adrenoceptor subtype, indicating its utility in targeted pharmacological interventions (Goetz et al., 1995).
Synthesis Methods
The synthesis of derivatives of 4-(Ethoxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide has been explored extensively. One study describes a simple one-pot synthesis method for N-substituted 4-methyl-1-oxa-8-azaspiro[4,5]deca-3-en-3-carboxylic acids, demonstrating efficient approaches to create structurally complex and potentially bioactive molecules (Yu et al., 2015).
Anticancer Activity
In the field of oncology, derivatives of this compound have been synthesized and evaluated for anticancer activity. A study on the synthesis of new 1-thia-4-azaspiro[4.5]decane derivatives and their derived thiazolopyrimidine and 1,3,4-thiadiazole thioglycosides showed moderate to high inhibition activities against various cancer cell lines (Flefel et al., 2017).
properties
IUPAC Name |
4-(ethoxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-2-17-9-11-8-16(12(14)15)10-13(11)6-4-3-5-7-13/h11H,2-10H2,1H3,(H3,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFPAMOTLZNFDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC12CCCCC2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethoxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-(2-Azidoethyl)-4-(methoxymethyl)-2-azaspiro[4.4]nonane](/img/structure/B1491103.png)




